Imidazo[1,2-a]pyridine-8-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-8-thiol |
InChI |
InChI=1S/C7H6N2S/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H |
InChI Key |
RHDFYFLHLNHILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)S |
Origin of Product |
United States |
Preparation Methods
Thiol-Containing Precursor Condensation
A metal-free approach utilizes 2-aminopyridinium bromides and thiophenols or sodium sulphinates. For example:
- Reagents : 2-Aminopyridinium bromide, thiophenol derivatives (e.g., 4-methylthiophenol), KOH (base).
- Conditions : Ambient temperature (25°C) or reflux (80–100°C) without base.
- Mechanism :
| Entry | Substrate | Product (Yield%) | Conditions |
|---|---|---|---|
| 1 | 2-Aminopyridinium bromide + 4-MeC₆H₄SH | 38a (85%) | KOH, 25°C, 6 h |
| 2 | 2-Aminopyridinium bromide + PhSO₂Na | 38b (78%) | Reflux, no base, 12 h |
This method is adaptable for introducing thiols at other positions by modifying the aminopyridine precursor’s substitution pattern.
Microwave-Assisted Solvent-Free Synthesis
A rapid one-step protocol employs α-bromo-β-keto esters and 2-aminopyridines under microwave irradiation:
- Reagents : Ethyl 2-bromo-3-oxobutanoate, 2-aminopyridine.
- Conditions : Solvent-free, 55°C, 10 minutes (microwave) vs. 6 hours (conventional heating).
| Entry | R₁ | R₂ | Yield (Microwave) | Yield (Conventional) |
|---|---|---|---|---|
| 1 | Me | Et | 95% | 87% |
| 2 | Ph | Bn | 90% | 82% |
- Nucleophilic attack by 2-aminopyridine on α-bromo-β-keto ester.
- Intramolecular cyclization with HBr elimination.
To introduce a thiol at position 8, substituting the β-keto ester with a thiol-containing analog (e.g., mercaptoacetic acid derivatives) could be explored.
Hydroamination and Aminooxygenation
Water-mediated hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines enables direct functionalization:
- Reagents : N-Propargyl-2-aminopyridine, H₂O.
- Conditions : Reflux in water (100°C, 8–12 h).
| Entry | Substituent | Product (Yield%) |
|---|---|---|
| 1 | 3-Me | 7 (92%) |
| 2 | 3-Ph | 7 (88%) |
This method’s regioselectivity could be leveraged to install thiols at position 8 by designing propargylamines with sulfur-containing side chains.
Challenges and Optimization
- Regioselectivity : Position 8 functionalization requires precise control over cyclization pathways. Substituents on the pyridine ring (e.g., electron-withdrawing groups) can direct thiolation.
- Stability : Thiol groups are prone to oxidation; inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP) are recommended during synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Thiol-containing precursor | High atom economy, mild conditions | Limited to 3-position thiolation |
| Microwave synthesis | Rapid, high yields | Requires specialized equipment |
| Post-synthetic thiolation | Flexible for late-stage modification | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Imidazo[1,2-a]pyridine derivatives are nitrogen-bridged heterocyclic compounds with applications in medicines, organometallics, and natural products . As a structural skeleton, imidazopyridine has a wide range of biological activities, such as antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties . Imidazo[1,2-a]pyridine serves as the base for drugs like zolpidem, alpidem, olprinone, zolimidine, and necopidem .
While the query specifies Imidazo[1,2-a]pyridine-8-thiol, the search results do not provide information specifically on this compound. Instead, the search results discuss Imidazo[1,2-a]pyridine and its derivatives.
Imidazo[1,2-a]pyridine in Cancer Treatment:
- Imidazo[1,2-a]pyridine can be used as a core backbone to develop covalent inhibitors for treating cancers .
- Imidazo[1,2-a]pyridine derivatives have been identified as anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Imidazo[1,2-a]pyridine in Tuberculosis Treatment:
- Imidazo[1,2-a]pyridine analogs exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Imidazo[1,2-a]pyridine-3-carboxamides have shown in vitro anti-TB activity against replicating and non-replicating Mtb .
- Modifications to the substituents at C2 and C6 positions of imidazo[1,2-a]pyridine rings can improve potency against extracellular and intracellular Mtb .
Synthesis of Imidazo[1,2-a]pyridine:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations:
- Electronic Effects : The thiol group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., -CN, -CF₃), influencing reactivity and binding affinity.
- Biological Interactions : Amine (-NH₂) and amide (-CONH₂) derivatives target microbial enzymes (e.g., Staphylococcus aureus ), while thiols may enhance antioxidant activity via radical scavenging.
- Synthetic Accessibility : Thiol-containing derivatives often require protective strategies (e.g., disulfide formation) due to oxidation sensitivity, whereas halogenated or ester derivatives are more stable .
Key Observations:
- Cross-Coupling Efficiency: Palladium-catalyzed reactions (e.g., Suzuki) enable precise functionalization but suffer from moderate yields (9–30%) in amino derivatives .
- Eco-Friendly Approaches : Aqueous-phase syntheses (e.g., ) reduce solvent waste but are less explored for thiols .
- Challenges with Thiols : Oxidation-prone thiol groups necessitate protective strategies, increasing synthetic complexity compared to halogens or esters.
Pharmacological and Chemical Properties
Table 3: Physicochemical and Pharmacokinetic Profiles
| Property | Imidazo[1,2-a]pyridine-8-thiol | 8-Amino Derivatives | 8-Chloro Derivatives |
|---|---|---|---|
| Solubility (LogP) | Moderate (thiol hydrophilicity) | Low (aryl groups) | Low (halogen lipophilicity) |
| Metabolic Stability | Low (oxidation-prone) | Moderate | High |
| Bioavailability | Potential for disulfide formation | Moderate | High |
| Target Interactions | Metal chelation, enzyme inhibition | Enzyme binding | Halogen bonding |
Key Observations:
- Solubility : Thiol derivatives may exhibit improved aqueous solubility compared to lipophilic chloro or aryl analogues.
- Metabolic Stability : Chloro and trifluoromethyl groups enhance stability, whereas thiols require prodrug strategies to mitigate oxidation .
- Target Selectivity : Thiols’ affinity for metal ions (e.g., Zn²⁺ in enzymes) could enable unique mechanisms in antiviral or anticancer therapies .
Biological Activity
Imidazo[1,2-a]pyridine-8-thiol is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. Its diverse pharmacological properties include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article provides an in-depth exploration of the biological activities associated with this compound, supported by data tables and relevant research findings.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug design. The following table summarizes its key biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi. |
| Antiviral | Exhibits activity against viral infections. |
| Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth. |
| Anti-inflammatory | Reduces inflammation in various models. |
| Antituberculosis | Potential therapeutic agent against tuberculosis. |
The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. It has been shown to influence signaling pathways such as the NF-kappaB pathway, which plays a crucial role in immune response and inflammation.
Molecular Targets
- Enzymes: The compound can inhibit various enzymes involved in disease processes.
- Receptors: It binds to specific receptors, modulating their activity.
Case Studies and Research Findings
-
Anticancer Activity:
A study identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of FLT3 kinase mutations associated with acute myeloid leukemia (AML). These compounds demonstrated significant anti-proliferative effects against FLT3-ITD mutant cell lines, indicating their potential as targeted therapies for resistant forms of leukemia . -
Antimicrobial Properties:
Research has shown that imidazo[1,2-a]pyridine derivatives possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these derivatives were reported to be effective in vitro, highlighting their potential use as novel antimicrobial agents . -
Anti-inflammatory Effects:
In models of inflammation, this compound has been shown to reduce inflammatory markers significantly. This suggests its utility in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives has been extensively studied to optimize their biological activity. Modifications to the thiol group and substitution patterns on the imidazopyridine ring can enhance potency and selectivity for specific targets.
Q & A
Q. What are the foundational synthetic strategies for functionalizing imidazo[1,2-a]pyridine-8-thiol derivatives at specific positions?
- Methodological Answer : A robust approach involves solid-phase synthesis , where 2-aminonicotinate is treated with α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent halogenation at the 3-position introduces functional diversity . For regioselective acylation, Friedel-Crafts reactions using acetylating agents and Lewis acids (e.g., AlCl₃) enable C-3 modifications while preserving the thiol group at position 8 .
Q. How can researchers ensure structural fidelity and purity of synthesized this compound derivatives?
- Methodological Answer : Post-synthesis characterization requires:
Q. What initial biological screening approaches are recommended for this compound derivatives?
- Methodological Answer : Prioritize broad-spectrum antimicrobial assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans). Minimum inhibitory concentration (MIC) and time-kill kinetics provide preliminary activity profiles . For cytotoxicity, screen against human cell lines (e.g., HepG2, MCF-7) using MTT assays, with Vero cells as a non-cancerous control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?
- Methodological Answer : Key modifications include:
- Introducing secondary amines at position 2 (e.g., Raju et al.’s derivatives), which enhance membrane penetration and target binding .
- Incorporating electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 to improve potency against drug-resistant strains.
- Validate via molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) to rationalize SAR trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability. Address by:
- Standardizing protocols : Use CLSI guidelines for antimicrobial testing and identical cell lines/passage numbers.
- Meta-analysis : Pool data from multiple studies (e.g., Pethe et al.’s tuberculosis agents vs. Raju et al.’s antimicrobials) to identify consensus trends .
- Dose-response validation : Re-test conflicting compounds under controlled conditions to isolate variables (e.g., solvent effects) .
Q. How can in vitro anti-inflammatory activity of this compound derivatives be translated to in vivo models?
- Methodological Answer : Transitioning requires:
- Pharmacokinetic profiling : Assess oral bioavailability and metabolic stability using liver microsomes.
- Rodent models : Evaluate efficacy in LPS-induced inflammation or collagen-induced arthritis, monitoring TNF-α/IL-6 suppression. Derivatives with 8-phenylmethoxy groups (e.g., Kaminski et al.’s anti-ulcer compound) show promise due to metabolic stability .
Q. What computational tools enhance the design of this compound derivatives?
- Methodological Answer :
- In silico screening : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases.
- DFT calculations : Optimize reaction pathways (e.g., acylation energetics) and solvent effects to streamline synthesis .
- ADMET prediction : SwissADME or pkCSM models prioritize derivatives with favorable toxicity and permeability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
